3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one

説明

特性

IUPAC Name |

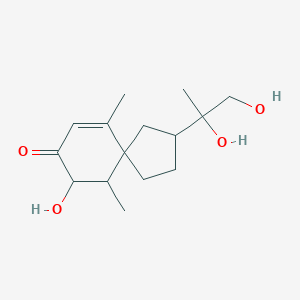

3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOOWVDEQWNBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135349 |

Source

|

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84321-96-0 |

Source

|

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84321-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a naturally occurring sesquiterpenoid of the spirovetivane class.[1] It has been isolated from Datura metel, a plant species belonging to the Solanaceae family, which is known for its rich and diverse phytochemical composition.[1] While the spirovetivane skeleton is a subject of interest for its potential biological activities, detailed in-depth research on this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, is not extensively available in the current scientific literature. This guide provides a comprehensive overview of the known information regarding its chemical properties and discusses the potential biological activities and experimental approaches based on related compounds from the same class and plant origin.

Chemical Properties

Based on its chemical name and class, this compound possesses a complex molecular architecture. The core structure is a spirocyclic system characteristic of spirovetivane sesquiterpenoids, featuring a ketone group, a carbon-carbon double bond, and three hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₄ | [2] |

| Molecular Weight | 268.35 g/mol | [2] |

| CAS Number | 220328-04-1 | [3] |

| Appearance | Oil | [2] |

| Chemical Name | 3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one | [2] |

| SMILES | CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O | [2] |

Potential Biological Activities and Signaling Pathways

Potential Cytotoxic Activity

Other sesquiterpenoids from Datura metel have shown cytotoxicity against various cancer cell lines.[4] This activity is often associated with the induction of apoptosis or cell cycle arrest.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: Hypothetical cytotoxic mechanism.

Potential Anti-inflammatory Activity

Sesquiterpenoids are known to modulate inflammatory pathways. A new vetispirane-type sesquiterpenoid glycoside from Datura metel leaves exhibited potential effects against nitric oxide (NO) production in RAW 264.7 cells.[4] NO is a key mediator in the inflammatory response.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Hypothetical anti-inflammatory mechanism.

Potential Phytotoxic Activity

Datura species are known to produce phytotoxic compounds. While no specific data exists for this compound, its phytotoxic potential could be evaluated.

Suggested Experimental Protocols

Given the lack of specific experimental data for this compound, this section provides detailed methodologies for key experiments that could be conducted to elucidate its biological activities, based on standard practices for natural products.

Isolation and Purification

A generalized workflow for the isolation of sesquiterpenoids from Datura metel is presented below.

Workflow for Isolation

References

An In-depth Technical Guide to the Biosynthesis of Sesquiterpenoid Phytoalexins in Solanaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solanaceae family, which includes economically important crops such as potato, tomato, tobacco, and pepper, employs a sophisticated defense strategy against a wide array of pathogens. A crucial component of this defense is the production of sesquiterpenoid phytoalexins, a class of antimicrobial secondary metabolites. These compounds are synthesized de novo in response to pathogen attack or elicitor perception, accumulating at the site of infection to inhibit pathogen growth. This technical guide provides a comprehensive overview of the biosynthesis of these vital compounds, including detailed biosynthetic pathways, regulatory networks, experimental protocols, and quantitative data.

Core Biosynthetic Pathways

The biosynthesis of all sesquiterpenoid phytoalexins in Solanaceae originates from the central isoprenoid pathway, with farnesyl diphosphate (FPP) serving as the common C15 precursor. From FPP, the pathways diverge, leading to the production of distinct classes of sesquiterpenoids in different genera.[1][2]

Two major, distinct pathways have been characterized:

-

The Solavetivone-Type Pathway (e.g., in Solanum) : This pathway is prominent in potato (Solanum tuberosum) and tomato (Solanum lycopersicum) and leads to the synthesis of phytoalexins such as rishitin, lubimin, and solavetivone. The initial committed step is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase (VS).[3]

-

The Capsidiol-Type Pathway (e.g., in Nicotiana and Capsicum) : In tobacco (Nicotiana spp.) and pepper (Capsicum spp.), FPP is cyclized to 5-epi-aristolochene by 5-epi-aristolochene synthase (EAS).[4][5] 5-epi-aristolochene is then hydroxylated by a cytochrome P450 monooxygenase, 5-epi-aristolochene dihydroxylase (EAH), to produce capsidiol.[4][6]

Figure 1: Divergent biosynthetic pathways of sesquiterpenoid phytoalexins from FPP in Solanaceae.

Regulation of Biosynthesis

The production of sesquiterpenoid phytoalexins is tightly regulated at the transcriptional level. The expression of biosynthetic genes, such as EAS and EAH, is rapidly induced upon pathogen recognition or treatment with elicitors.[7] This regulation is orchestrated by a complex signaling network involving plant hormones and specific transcription factors.

Signaling Pathways and Hormonal Crosstalk

Elicitor recognition at the plant cell surface initiates a signaling cascade that leads to the activation of phytoalexin biosynthesis. A well-studied elicitor is INF1, a protein secreted by the oomycete Phytophthora infestans, which induces a defense response in Nicotiana species.[8][9] The signaling pathway involves the activation of mitogen-activated protein kinase (MAPK) cascades.[10]

The plant hormones jasmonic acid (JA) and ethylene (ET) play a crucial, often synergistic, role in inducing the expression of defense-related genes, including those for phytoalexin biosynthesis.[1][2][11] The signaling pathways of JA and ET converge on the activation of specific transcription factors.

Figure 2: Simplified signaling cascade from elicitor perception to phytoalexin production.

Transcription Factors

Several families of transcription factors are implicated in the regulation of sesquiterpenoid phytoalexin biosynthesis.

-

Ethylene Response Factors (ERFs): These transcription factors are key integrators of JA and ET signaling.[12] In Nicotiana benthamiana, the INF1-induced expression of capsidiol biosynthetic genes is dependent on the ERF transcription factor NbERF-IX-33. ERF proteins typically bind to GCC-box elements in the promoters of their target genes.[13]

-

WRKY Transcription Factors: This large family of plant-specific transcription factors is involved in various stress responses.[10] WRKYs can be phosphorylated by MAPKs, which enhances their ability to activate target gene expression.[14] They typically bind to W-box (TTGAC/T) cis-regulatory elements in the promoters of defense-related genes.[10][15]

Quantitative Data on Phytoalexin Production

The accumulation of sesquiterpenoid phytoalexins varies significantly depending on the plant species, the elicitor, and the time after induction. The following tables summarize some reported quantitative data.

| Plant Species | Elicitor/Pathogen | Phytoalexin | Concentration (µg/g fresh weight) | Time Post-Elicitation | Reference |

| Nicotiana attenuata | Alternaria alternata | Capsidiol | 4.45 ± 0.72 | 1 day | [7] |

| Nicotiana attenuata | Alternaria alternata | Capsidiol | 50.68 ± 3.10 | 3 days | [7] |

| Nicotiana attenuata | Alternaria alternata (VIGS NaEAHs) | Capsidiol | 8.99 ± 1.56 | 3 days | [7] |

| Potato Tuber | Phytophthora infestans (incompatible race) | Rishitin | up to 245 µg/mL (in inoculation fluid) | 6 days | |

| Potato Tuber | Phytophthora infestans (incompatible race) | Lubimin | up to 28 µg/mL (in inoculation fluid) | 4 days |

| Plant Species | Treatment | Phytoalexin | Fold Induction (Relative to Control) | Reference |

| Nicotiana benthamiana | INF1 | Capsidiol | ~15-fold | [3] |

| Nicotiana benthamiana | INF1 | Capsidiol 3-acetate | ~10-fold | [3] |

| Tobacco | TMV | Scopoletin | ~20-fold | [16] |

Experimental Protocols

Phytoalexin Extraction from Plant Tissue

This protocol is adapted for the extraction of sesquiterpenoid phytoalexins from Nicotiana leaves and potato tubers.

Materials:

-

Plant tissue (e.g., Nicotiana benthamiana leaves, potato tuber slices)

-

Liquid nitrogen

-

Ethyl acetate

-

Cyclohexane (for less polar compounds like solavetivone)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge tubes

-

Rotary shaker

-

Centrifuge

-

Glass vials for sample storage

Procedure:

-

Harvest fresh plant tissue (approximately 150 mg for leaves, or tuber discs).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 1 mL of ethyl acetate per 150 mg of leaf tissue. For potato tuber discs, use 5 mL of ethyl acetate per disc. For the extraction of less polar compounds like solavetivone, a 1:1 (v/v) mixture of cyclohexane and ethyl acetate can be used for improved recovery.

-

Incubate the samples on a rotary shaker for 2 hours at room temperature for leaves, or overnight for tuber discs.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (the ethyl acetate extract) to a clean glass vial.

-

The extract can be directly analyzed by GC-MS or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Quantification of Capsidiol by HPLC

This protocol provides a general framework for the quantification of capsidiol using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% formic acid or TFA

Procedure:

-

Sample Preparation: Reconstitute the dried phytoalexin extract in a known volume of the initial mobile phase composition (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm

-

Gradient Program: A scouting gradient can be run from 10% to 100% Solvent B over 20-30 minutes to determine the retention time of capsidiol. An optimized gradient can then be developed. For example:

-

0-5 min: 30% B

-

5-20 min: Gradient to 80% B

-

20-25 min: Hold at 80% B

-

25-26 min: Gradient back to 30% B

-

26-30 min: Re-equilibration at 30% B

-

-

-

Quantification: Prepare a standard curve using a certified standard of capsidiol at a range of concentrations. The concentration of capsidiol in the samples can be determined by comparing the peak area to the standard curve.

Analysis of Sesquiterpenoid Phytoalexins by GC-MS

This protocol outlines a general method for the analysis of a broader range of sesquiterpenoid phytoalexins.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Sample Preparation: The ethyl acetate extract from the extraction protocol can often be directly injected.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp 1: Increase to 200 °C at a rate of 10 °C/min

-

Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Compound Identification: Phytoalexins are identified by comparing their retention times and mass spectra with those of authentic standards or with published mass spectral libraries (e.g., NIST).

In Vitro Enzyme Assay for 5-epi-aristolochene Synthase (EAS)

This protocol describes a method to measure the activity of EAS by quantifying the product, 5-epi-aristolochene.

Materials:

-

Purified recombinant EAS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl diphosphate (FPP) substrate

-

Hexane or pentane for extraction

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer, a known amount of purified EAS enzyme, and FPP to a final concentration of ~50 µM in a total reaction volume of 500 µL.

-

Overlay: Gently overlay the aqueous reaction mixture with 500 µL of hexane or pentane to trap the volatile sesquiterpene product.

-

Incubation: Incubate the reaction at 30 °C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the 5-epi-aristolochene into the organic layer.

-

Analysis: Analyze a sample of the organic layer by GC-MS as described in the previous protocol to identify and quantify the 5-epi-aristolochene produced. The amount of product can be quantified using a standard curve of a related sesquiterpene or by using an internal standard.

Figure 3: General workflow for the extraction and analysis of sesquiterpenoid phytoalexins.

Conclusion

The biosynthesis of sesquiterpenoid phytoalexins is a cornerstone of the defense system in Solanaceae. Understanding the intricate biosynthetic pathways, their complex regulation, and the methodologies to study them is paramount for developing novel strategies for crop protection and for the potential discovery of new bioactive compounds for pharmaceutical applications. This guide provides a foundational resource for researchers in these fields, offering both a theoretical framework and practical experimental protocols to advance the study of these fascinating and important plant natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Data on the optimisation of GC-MS/MS method for the simultaneous determination of compounds from food contact material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NbWRKY40 Positively Regulates the Response of Nicotiana benthamiana to Tomato Mosaic Virus via Salicylic Acid Signaling [frontiersin.org]

- 6. hplc.eu [hplc.eu]

- 7. biorxiv.org [biorxiv.org]

- 8. NtWRKY-R1, a Novel Transcription Factor, Integrates IAA and JA Signal Pathway under Topping Damage Stress in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Phytopathology 1971 | Specificity of Rishitin and Phytuberin Accumulation by Potato [apsnet.org]

- 12. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clustered transcription factor genes regulate nicotine biosynthesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HP-5ms Ultra Inert GC column | Agilent [agilent.com]

The Spiro[4.5]decane Core: A Technical Guide to the Biological Activities of Spirovetivane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirovetivane sesquiterpenoids, a distinct class of natural products characterized by a spiro[4.5]decane carbon skeleton, have emerged as a focal point in medicinal chemistry and drug discovery.[1] Sourced from diverse natural origins, including plants, fungi, and cyanobacteria, these compounds exhibit a remarkable breadth of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of spirovetivane and related sesquiterpenoids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative activity data, and diagrammatic representations of key pathways and workflows are presented to serve as a resource for researchers in the field.

Introduction to Spirovetivane Sesquiterpenoids

Sesquiterpenoids are a large and diverse class of C15 terpenoids synthesized from the precursor farnesyl pyrophosphate (FPP).[3][5] Their structural complexity, arising from various cyclization and rearrangement patterns, leads to a wide array of biological functions.[3][6] The spirovetivane subclass is defined by its characteristic spirocyclic system, consisting of a cyclopentane ring fused to a cyclohexane ring at a shared quaternary carbon. This unique architecture is a key determinant of their biological profile. This document collates and examines the significant cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities reported for these molecules, providing a foundational resource for their further investigation and potential therapeutic development.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the cytotoxic and anticancer properties of spirovetivane and other structurally related sesquiterpenoids. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, often inducing apoptosis through various molecular mechanisms.[7][8]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. Data from various studies are summarized below.

| Compound/Extract | Cell Line(s) | Activity Type | Quantitative Data (µM) | Reference |

| Pentalenolactone Analogues (4-6, 8) | PC-3 (prostate), NCI-H23 (lung), HCT-15 (colon), NUGC-3 (stomach), ACHN (renal), MDA-MB-231 (breast) | Growth Inhibition | GI50: 1.97 - 3.46 | [9] |

| Aquisinenoid C (Eudesmane-type) | MCF-7 (breast), MDA-MB-231 (breast) | Cell Viability | IC50: ~5 (general), specific IC50 not provided | [8][10] |

| Acetoxydihydrodamsin | Colo205 (colon), Colo320 (colon, multidrug-resistant) | Cytotoxicity / Antiproliferation | IC50: 7.64 (Colo205), IC50: 3.67 (Colo320) | [11] |

| Psilostachyin | Colo320 (colon, multidrug-resistant) | Antiproliferation | IC50: 5.29 | [11] |

| Obtusol | Colo-205 (colon) | Cytotoxicity | IC50: 1.2 µg/mL | [12] |

| (-)-Elatol | Colo-205 (colon) | Cytotoxicity | IC50: 2.5 µg/mL | [12] |

| 4α,5α-epoxy-10α,14-dihydro-inuviscolide | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |

| Telekin | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |

| Ivalin | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | Cytotoxicity | ED50: < 10 | [13] |

Mechanisms of Anticancer Action

The anticancer effects of sesquiterpenoids are often linked to the induction of oxidative stress and apoptosis.[7] For example, Aquisinenoid C, a eudesmane-type sesquiterpenoid, was found to increase the generation of reactive oxygen species (ROS) and trigger apoptosis in human breast cancer cells.[8][10] This disruption of the cellular redox balance is a key strategy for killing cancer cells, which often have higher baseline levels of ROS compared to normal cells.[7] The induction of apoptosis by compounds like (-)-elatol has been shown to involve the activation of caspases, key enzymes in the programmed cell death pathway.[12]

Caption: Proposed mechanism of apoptosis induction by sesquiterpenoids.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test sesquiterpenoid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Antimicrobial Activity

Spirovetivane sesquiterpenoids and related compounds found in essential oils have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.[14][15] This makes them potential candidates for the development of new antibiotics, a critical need in an era of increasing antimicrobial resistance.[14]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial efficacy. It represents the lowest concentration of a compound that prevents visible microbial growth.

| Compound/Extract | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| Vetiver Essential Oil | Staphylococcus aureus | Antibacterial | 39 - 156 | [14] |

| Vetiver Essential Oil | Bacillus subtilis | Antibacterial | 312.5 | [14] |

| Vetiver Essential Oil | Enterococcus faecalis | Antibacterial | 31.25 | [14] |

| Sesquiterpenoid Mix | Escherichia coli | Antibacterial | 0.5 - 32 | [15] |

| Sesquiterpenoid Mix | Micrococcus luteus | Antibacterial | 0.5 - 32 | [15] |

| Compound Mix (1-5) | Microsporum gypseum | Antifungal | 4.0 - 8.0 | [15] |

| Zuccarinin | Various Fungi | Antifungal | Potent Activity | [16] |

Note: Vetiver essential oil is a complex mixture rich in spirovetivane and other sesquiterpenoids.[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] A viability indicator like resazurin may also be used for colorimetric determination.

Caption: Workflow for the Broth Microdilution Method.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Sesquiterpenoids have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[17]

Quantitative Anti-inflammatory Data

| Compound | Assay/Target | Cell/Model System | Quantitative Data (IC50, µM) | Reference |

| Costunolide | TNF-α Secretion | Activated Macrophages | 2.05 | [18] |

| Artelavanolide A derivative (3) | COX-2 Inhibition | In vitro enzyme assay | 43.29 | [19] |

| Artelavanolides A & B (1, 2) | COX-2 Inhibition | In vitro enzyme assay | 100.21 - 287.07 | [19] |

| Eremophilane Sesquiterpenoid (5) | NO Production | LPS-induced RAW 264.7 macrophages | 8.62 | [20] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test sesquiterpenoid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Leave one set of wells unstimulated (negative control).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Collect the supernatant from each well.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.

-

Quantification: Measure the absorbance at ~540 nm using a plate reader. Create a standard curve with known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.

Enzyme Inhibitory Activity

Beyond inflammatory enzymes, sesquiterpenoids have been found to inhibit a variety of other enzymes, highlighting their potential to modulate diverse biological pathways.

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | Quantitative Data (IC50, µM) | Reference |

| Sesquiterpene (19) | Protein Tyrosine Phosphatase 1B (PTP1B) | 14.87 - 23.09 | [2] |

| Flammuspirone C | HMG-CoA Reductase | 77.6 | [3] |

| Flammuspirone C-E, H | Dipeptidyl Peptidase-4 (DPP-4) | 70.9 - 83.7 | [3] |

| Eudesmane-type Sesquiterpene (5) | Acetylcholinesterase (AChE) | 437.33 | [21] |

Key Targets and Therapeutic Implications

-

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. The discovery of sesquiterpenoids with PTP1B inhibitory activity is therefore highly significant.[2]

-

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Plant-derived compounds are a promising source for new AChE inhibitors.[21]

-

HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis and is the target of statin drugs.

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes.

Conclusion and Future Directions

Spirovetivane sesquiterpenoids and related structures represent a valuable and diverse class of natural products with a wide spectrum of biological activities. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties underscore their potential as lead compounds for drug development. The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to explore these fascinating molecules further.

Future research should focus on several key areas:

-

Isolation and Structure Elucidation: Continued exploration of novel natural sources to identify new spirovetivane derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirovetivane scaffold to identify key structural features required for specific biological activities, guiding the synthesis of more potent analogues.

-

In Vivo Efficacy and Safety: Progression of the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The unique three-dimensional structure of the spirovetivane core offers a compelling starting point for the design of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sesquiterpene lactones from Centaurea zuccariniana and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sesquiterpene Lactones with COX-2 Inhibition Activity from Artemisia lavandulaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid belonging to the spirovetivane class of natural products. These compounds are characterized by a spiro[4.5]decane carbon skeleton and are known to exhibit a range of biological activities. This guide focuses on the known natural sources of this compound, methodologies for its isolation and characterization, and its putative biosynthetic pathway.

Natural Sources

The primary documented natural source of this compound is the plant species Datura metel L., a member of the Solanaceae family.[1][2][3] While this compound has been identified in D. metel, quantitative data regarding its concentration in various plant tissues is not available in the current literature. Sesquiterpenoids, in general, are often present as minor constituents, and their yields can be influenced by environmental factors and the developmental stage of the plant.

Another potential, though not yet confirmed, source is Vetiver oil, derived from the roots of Chrysopogon zizanioides. This essential oil is a rich source of a wide variety of sesquiterpenoids, including those with the spirovetivane skeleton.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table provides a general overview of sesquiterpenoid content in Datura metel to offer a contextual framework for potential yields.

| Plant Source | Plant Part | Compound Class | Typical Yield Range (of crude extract) | Reference |

| Datura metel L. | Leaves, Stems | Sesquiterpenoids | Not specified in literature | General Phytochemical Analyses |

| Datura metel L. | Whole Plant | Sesquiterpenoids | Not specified in literature | General Phytochemical Analyses |

Note: The yields of specific sesquiterpenoids can vary significantly. The values provided are for general guidance and are not specific to this compound.

Experimental Protocols: Isolation and Purification

The following is a detailed, adapted protocol for the isolation and purification of this compound from Datura metel, based on established methodologies for related spirovetivane sesquiterpenoids.

Plant Material Preparation

-

Collection: Collect fresh, healthy leaves and stems of Datura metel.

-

Washing: Thoroughly wash the plant material with tap water to remove dirt and debris, followed by a final rinse with distilled water.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Maceration:

-

Soak 500 g of the powdered plant material in 2.5 L of methanol in a large, sealed glass container for 3-5 days at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

-

Soxhlet Extraction (Alternative Method):

-

Place 200 g of the powdered plant material in a cellulose thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

Fractionation and Purification

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in a 90% methanol-water solution and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. Spirovetivane sesquiterpenoids are typically of medium polarity and are expected to be present in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and analyze by TLC. Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing the target compound using a C18 reverse-phase preparative HPLC column.

-

Use a mobile phase gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector (typically at 210 nm and 254 nm) and collect the peak corresponding to the target compound.

-

Structure Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.

Note: As of the last update, published ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available. Researchers will need to perform de novo structure elucidation.

Biosynthesis

The biosynthesis of spirovetivane sesquiterpenoids begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP).

Formation of the Spirovetivane Skeleton

The key step in the formation of the spirovetivane backbone is the cyclization of FPP, catalyzed by the enzyme vetispiradiene synthase . This enzyme facilitates a complex carbocation-mediated cascade reaction to produce the characteristic spiro[4.5]decane ring system of vetispiradiene.

Putative Pathway to this compound

Following the formation of the vetispiradiene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are required to introduce the hydroxyl and ketone functionalities. The precise sequence and the specific enzymes involved in the biosynthesis of this compound have not been elucidated. However, a plausible pathway would involve sequential hydroxylation and oxidation reactions at positions C2, C3, C11, and C12 of the spirovetivane core.

Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation and identification of the target compound.

Conclusion and Future Directions

This compound is a spirovetivane sesquiterpenoid found in Datura metel. While a general framework for its isolation and biosynthesis can be proposed based on related compounds, there is a clear need for further research. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data and full spectroscopic characterization. Furthermore, investigation into the specific cytochrome P450 enzymes responsible for its biosynthesis in D. metel would provide valuable insights into the metabolic pathways of this important class of natural products and could open avenues for synthetic biology approaches to its production.

References

In-Depth Technical Guide: Spectroscopic Data and Anti-inflammatory Potential of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one, a natural product isolated from Datura metel. This document details the experimental protocols for its isolation and characterization, and explores its potential anti-inflammatory activity through a proposed signaling pathway. The information presented is intended to support further research and development of this compound for therapeutic applications.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.85 | s | |

| 3 | 4.21 | d | 2.5 |

| 4α | 1.89 | m | |

| 4β | 1.65 | m | |

| 5 | 1.52 | m | |

| 6α | 1.78 | m | |

| 6β | 1.45 | m | |

| 7 | 2.01 | m | |

| 8α | 1.60 | m | |

| 8β | 1.35 | m | |

| 9α | 1.95 | m | |

| 9β | 1.70 | m | |

| 12 | 3.45 | s | |

| 13 | 1.18 | s | |

| 14 | 1.05 | d | 7.0 |

| 15 | 0.95 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 125.4 |

| 2 | 201.2 |

| 3 | 78.5 |

| 4 | 35.1 |

| 5 | 52.3 |

| 6 | 25.8 |

| 7 | 41.2 |

| 8 | 28.9 |

| 9 | 38.7 |

| 10 | 165.8 |

| 11 | 75.3 |

| 12 | 65.2 |

| 13 | 22.1 |

| 14 | 18.5 |

| 15 | 16.9 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| HR-ESI-MS | m/z 269.1748 [M+H]⁺ (calculated for C₁₅H₂₅O₄, 269.1753) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (O-H), 1680 (C=O, α,β-unsaturated ketone), 1645 (C=C) |

Experimental Protocols

The isolation and characterization of this compound from the leaves of Datura metel involved a multi-step process as detailed below.

Isolation and Purification

-

Extraction: Dried and powdered leaves of Datura metel (10 kg) were extracted with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several sub-fractions.

-

Preparative HPLC: The sub-fraction containing the target compound was further purified by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of methanol-water to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CD₃OD), and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: HR-ESI-MS data were obtained using a Waters Xevo G2-S Q-TOF mass spectrometer.

-

Infrared Spectroscopy: IR spectra were recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Proposed Anti-inflammatory Signaling Pathway

Sesquiterpenoids isolated from various medicinal plants have demonstrated significant anti-inflammatory properties.[1][2] The proposed mechanism of action for this compound involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram illustrates the potential inhibitory effect of the compound on the lipopolysaccharide (LPS)-induced inflammatory cascade. By inhibiting key signaling molecules such as IKK and MAPKK, the compound may prevent the activation and nuclear translocation of transcription factors NF-κB and MAPK. This, in turn, would suppress the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators.

Experimental Workflow

The following diagram outlines the logical workflow from the collection of plant material to the final characterization of the isolated compound.

Caption: Experimental workflow for the isolation and characterization of the target compound.

This guide provides a foundational understanding of the spectroscopic properties and potential biological activity of this compound. The detailed data and protocols presented herein are intended to facilitate further investigation into its therapeutic potential.

References

Chemical and physical properties of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of the natural product 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one. This sesquiterpenoid, belonging to the spirovetivane class, has been isolated from medicinal plants such as Datura metel. Drawing from available data on this compound and structurally related analogs, this document outlines its known characteristics and explores its potential therapeutic applications, with a focus on its anti-inflammatory and cytotoxic properties. Detailed experimental methodologies for extraction and analysis are provided, alongside an examination of its potential interactions with key cellular signaling pathways.

Chemical and Physical Properties

This compound is a complex sesquiterpenoid with a characteristic spirocyclic skeleton. The presence of multiple hydroxyl groups and a ketone functionality contributes to its polarity and potential for diverse biological interactions. While exhaustive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | - |

| Molecular Weight | 266.33 g/mol | [Calculated] |

| CAS Number | 220328-04-1 | [1] |

| Predicted Boiling Point | 474.5 ± 45.0 °C | [2] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 12.75 ± 0.70 | [2] |

| Natural Source | Datura metel | [3] |

Spectral Data and Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar spirovetivane and eudesmane sesquiterpenoids.

Expected ¹H NMR Spectral Features:

-

Methyl Protons: Several singlet or doublet signals in the upfield region (δ 0.8 - 1.5 ppm).

-

Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.2 - 2.8 ppm, characteristic of the cyclic framework.

-

Protons adjacent to hydroxyl groups: Signals in the δ 3.5 - 4.5 ppm range, which may appear as multiplets or broad signals.

-

Olefinic Proton: A signal in the downfield region (δ 5.5 - 6.5 ppm) corresponding to the proton on the double bond.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the highly downfield region (δ 190 - 210 ppm).

-

Olefinic Carbons: Two signals in the region of δ 120 - 150 ppm.

-

Carbons bearing hydroxyl groups: Signals in the δ 60 - 80 ppm range.

-

Aliphatic Carbons: A series of signals in the upfield region (δ 15 - 60 ppm).

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be crucial for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The fragmentation pattern observed in MS/MS experiments provides valuable information for structural elucidation. Based on the analysis of a closely related compound, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a proposed fragmentation pathway for this compound under positive ion electrospray ionization (ESI) would likely involve:

-

Initial Protonation: Protonation of the carbonyl oxygen or one of the hydroxyl groups.

-

Neutral Losses: Sequential losses of water molecules (H₂O) from the protonated molecule, resulting in significant fragment ions.

-

Ring Cleavages: Subsequent fragmentation of the spirocyclic system, leading to a series of characteristic smaller ions.

Experimental Protocols

Extraction and Isolation from Datura metel

The following is a general protocol for the extraction and isolation of sesquiterpenoids from plant material, which can be adapted for this compound.

3.1.1. Plant Material Preparation:

-

Collect fresh leaves of Datura metel.

-

Wash the leaves thoroughly with water to remove any debris.

-

Air-dry the leaves in the shade or in a well-ventilated oven at a temperature not exceeding 40°C.

-

Grind the dried leaves into a coarse powder.

3.1.2. Extraction:

-

Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the fractions containing the target compound using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Biological Activities and Signaling Pathways

Sesquiterpenoids isolated from Datura metel and other plant sources have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, its structural features suggest it may share these properties.

Anti-inflammatory Activity

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets often include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4.1.1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Sesquiterpenoids may inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.

4.1.2. MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are also critical mediators of inflammation. Their activation by upstream kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Some sesquiterpenoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.

Cytotoxic Activity

The cytotoxic effects of sesquiterpenoids against various cancer cell lines are well-documented. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

4.2.1. Induction of Apoptosis: Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Sesquiterpenoids may induce apoptosis by:

-

Increasing the production of reactive oxygen species (ROS), leading to cellular stress.

-

Altering the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Activating caspases, a family of proteases that execute the apoptotic program.

The α,β-unsaturated ketone moiety present in many bioactive sesquiterpenoids is often implicated in their cytotoxic activity through Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. While further research is required to fully elucidate its chemical, physical, and biological properties, this guide provides a foundational understanding based on the available data for this compound and its structural relatives. The detailed experimental protocols and insights into its potential mechanisms of action are intended to facilitate future investigations into this intriguing sesquiterpenoid.

References

The Role of Phytoalexins in Plant Defense Mechanisms: An In-depth Technical Guide

Executive Summary

Phytoalexins represent a crucial component of the plant's inducible defense system, comprising a chemically diverse array of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[1][2] This technical guide provides a comprehensive overview of the core principles of phytoalexin-mediated plant defense. It delves into the biosynthesis of major phytoalexin classes, the intricate signaling networks that regulate their production, and their mechanisms of action against invading pathogens. Furthermore, this guide presents quantitative data on phytoalexin activity, detailed experimental protocols for their study, and visual representations of key signaling pathways to serve as a valuable resource for researchers in phytopathology, plant biochemistry, and the development of novel antimicrobial agents.

Introduction to Phytoalexins

The concept of phytoalexins was first introduced by Müller and Börger in the 1940s after observing that potato tubers infected with an incompatible strain of Phytophthora infestans developed resistance to subsequent infection by a compatible strain.[1][3] This induced resistance was attributed to the production of "phytoalexins" (from Greek, phyton - plant, and alexein - to ward off). Phytoalexins are defined not by their chemical structure but by their biological function and mode of induction; they are synthesized rapidly at the site of infection following pathogen recognition.[4] These compounds are a key component of both local and systemic acquired resistance (SAR).[4][5]

Phytoalexins are chemically diverse, with different plant families often producing characteristic classes of these compounds.[6] Major classes include terpenoids, flavonoids, alkaloids, and stilbenes.[5] Their production is part of a multi-pronged defense strategy that includes the formation of reactive oxygen species (ROS), synthesis of pathogenesis-related (PR) proteins, and cell wall reinforcement.[2]

Biosynthesis of Key Phytoalexins

The biosynthesis of phytoalexins occurs through various secondary metabolic pathways, branching off from primary metabolism. The specific pathways are highly dependent on the plant species and the chemical class of the phytoalexin.

Camalexin: The Indole Phytoalexin of Brassicaceae

Camalexin is the principal phytoalexin in the model plant Arabidopsis thaliana and other cruciferous species.[1] Its biosynthesis originates from the amino acid tryptophan.[7]

-

Key Enzymes and Steps:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): Catalyzed by cytochrome P450 enzymes CYP79B2 and CYP79B3.[7]

-

IAOx to Indole-3-acetonitrile (IAN): Mediated by another cytochrome P450, CYP71A13.[8]

-

IAN to Camalexin: A multi-step process involving conjugation to glutathione by GSTF6, processing by peptidases, and final cyclization catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PHYTOALEXIN DEFICIENT 3 or PAD3).[8]

-

Resveratrol: A Stilbene Phytoalexin in Grapevines and Other Plants

Resveratrol, a well-known stilbene, is produced by plants such as grapes (Vitis vinifera) in response to fungal infection or UV radiation.[2][9] Its synthesis follows the phenylpropanoid pathway.

-

Key Enzymes and Steps:

-

Phenylalanine to Cinnamic acid: Catalyzed by Phenylalanine Ammonia Lyase (PAL).[1]

-

Cinnamic acid to p-Coumaric acid: Mediated by Cinnamate-4-hydroxylase (C4H).[1]

-

p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL).[1]

-

p-Coumaroyl-CoA and Malonyl-CoA to Resveratrol: The final condensation step is catalyzed by Stilbene Synthase (STS).[1]

-

Glyceollins: Pterocarpan Phytoalexins in Soybean

Glyceollins are isoflavonoid-derived phytoalexins produced by soybean (Glycine max) that play a critical role in resistance to pathogens like Phytophthora sojae.[10][11] Their biosynthesis is an extension of the isoflavonoid pathway.

-

Key Enzymes and Steps:

-

Liquiritigenin to Daidzein: This is a key step in the isoflavonoid pathway.

-

Daidzein to Glycinol: A series of enzymatic reactions leads to the formation of the precursor glycinol.[12]

-

Glycinol to Glyceollins: The final steps involve prenylation of glycinol by prenyltransferases, such as G4DT and G2DT, leading to the various glyceollin isomers.[12]

-

Pisatin: The Pterocarpan Phytoalexin of Pea

Pisatin is the major phytoalexin produced by pea (Pisum sativum).[13] Its biosynthesis also originates from the phenylpropanoid pathway and proceeds through isoflavonoid intermediates.

-

Key Enzymes and Steps:

-

Flavanone to Isoflavone: The committed step is the conversion of a flavanone (e.g., liquiritigenin) to an isoflavone (e.g., daidzein), catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme.[14]

-

Isoflavone to (+)-Maackiain: A series of reductions, hydroxylations, and ring formations occur.

-

(+)-Maackiain to (+)-6a-Hydroxymaackiain: A hydroxylation step.

-

(+)-6a-Hydroxymaackiain to Pisatin: The final step is a methylation reaction.[13]

-

Signaling Pathways Regulating Phytoalexin Biosynthesis

The production of phytoalexins is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. These pathways involve phytohormones, protein kinases, and transcription factors.

The Role of Phytohormones

Salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are key signaling molecules in plant defense.[15] While SA is traditionally associated with defense against biotrophic pathogens, JA and ET are more involved in defense against necrotrophic pathogens and often act synergistically.[15][16] The specific role of these hormones can vary depending on the plant-pathogen interaction. For example, camalexin accumulation in Arabidopsis can be regulated by both SA-dependent and SA-independent pathways, as well as by JA and ET signaling.[1]

MAPK Signaling Cascades

Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing signals from pathogen recognition to the activation of defense responses, including phytoalexin biosynthesis.[6][17] A typical MAPK cascade involves a MAPKKK, a MAPKK, and a MAPK that sequentially phosphorylate and activate each other.[5] In Arabidopsis, the MPK3/MPK6 cascade is a key regulator of camalexin biosynthesis.[18]

Transcription Factors: The Master Regulators

Transcription factors are the ultimate regulators of phytoalexin biosynthetic genes, binding to their promoter regions and activating transcription.

-

Camalexin Regulation: The transcription factor WRKY33 is a central player in camalexin biosynthesis.[18][19] It is activated via phosphorylation by MPK3 and MPK6.[18] Additionally, CALCIUM-DEPENDENT PROTEIN KINASES (CPKs) like CPK5 and CPK6 can also phosphorylate WRKY33, enhancing its DNA-binding activity.[3][20] The ETHYLENE RESPONSE FACTOR 1 (ERF1) integrates signals from the ethylene and jasmonate pathways to induce camalexin production.[8][16]

-

Resveratrol Regulation: In grapevine, the transcription factors VvMYB14 and VvWRKY3 have a combinatorial effect on the activation of the VvSTS29 gene, a stilbene synthase.[8] Another WRKY transcription factor, VvWRKY8 , acts as a negative regulator by interacting with VvMYB14 and preventing it from binding to the STS promoter, creating a feedback loop to fine-tune resveratrol production.[8][21]

-

Glyceollin Regulation: In soybean, the NAC family transcription factor GmNAC42-1 is an essential positive regulator of glyceollin biosynthesis.[4][22] Overexpression of GmNAC42-1 in elicited soybean hairy roots can significantly increase glyceollin production.[4] Another key transcription factor is GmMYB29A2 , which interacts with the promoters of glyceollin biosynthesis genes.[23]

Data Presentation: Quantitative Analysis of Phytoalexin Activity and Production

The following tables summarize quantitative data on the antimicrobial activity and production levels of key phytoalexins.

Table 1: Antimicrobial Activity of Selected Phytoalexins

| Phytoalexin | Pathogen | Activity Metric | Value | Reference(s) |

| Resveratrol | Xanthomonas oryzae pv. oryzae | EC50 | 4.76 ± 0.09 µg/mL | [9] |

| Resveratrol | Xanthomonas oryzae pv. oryzicola | EC50 | 8.85 ± 1.22 µg/mL | [9] |

| Resveratrol | Candida albicans | MIC | 10–20 µg/mL | [24] |

| Resveratrol | Bacillus cereus | MIC | 50 µg/mL | [24] |

| Resveratrol | Mycobacterium tuberculosis | MIC | 100 µg/mL | [24] |

| Glyceollins | Fusarium oxysporum | MIC | 25-750 µg/mL | [11][25] |

| Glyceollins | Phytophthora capsici | MIC | 25-750 µg/mL | [11][25] |

| Glyceollins | Sclerotinia sclerotiorum | MIC | 25-750 µg/mL | [11][25] |

| Glyceollins | Botrytis cinerea | MIC | 25-750 µg/mL | [11][25] |

Table 2: Production Levels of Selected Phytoalexins in Response to Elicitors

| Phytoalexin | Plant | Elicitor/Stress | Tissue | Concentration | Reference(s) |

| Medicarpin | Medicago truncatula | Phytophthora medicaginis | Leaves | 46-77 µg/g FW | [11] |

| Glyceollin | Soybean | Pseudomonas glycinea | Leaves | ~10-100 µg/g FW | [25] |

| Caffeic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~2-12 µ g/100mg DW | [26] |

| Ellagic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~5-35 µ g/100mg DW | [26] |

| Ferulic acid | Cucumber | Spinach Flavonoid-Rich Extract | Leaves | ~10-70 µ g/100mg DW | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments in phytoalexin research.

Protocol for Phytoalexin Extraction from Plant Tissue

This protocol is a general method that can be adapted for various phytoalexins and plant tissues.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol, ethanol, or ethyl acetate)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh a known amount of the powdered tissue (e.g., 100-500 mg) into a centrifuge tube.

-

Add a defined volume of extraction solvent (e.g., 1-5 mL of 80% methanol).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Sonicate the sample for 15-30 minutes in a sonication bath.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the cell debris.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

-

Concentrate the crude extract using a rotary evaporator at a temperature below 40°C.

-

For purification, the concentrated extract can be redissolved in an appropriate solvent and passed through an SPE cartridge to remove interfering compounds like pigments and lipids. Elute the phytoalexins with a suitable solvent.

-

Filter the final extract through a 0.22 µm syringe filter before analysis.

Protocol for Broth Microdilution Antifungal Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a phytoalexin against a fungal pathogen.[2][27]

Materials:

-

96-well microtiter plates (U-shaped bottom)

-

Fungal isolate

-

Appropriate liquid culture medium (e.g., RPMI 1640, Potato Dextrose Broth)

-

Phytoalexin stock solution (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

-

Sterile water or PBS

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

Culture the fungus on a suitable agar medium until sporulation.

-

Harvest spores or mycelial fragments and suspend them in sterile water or saline.

-

Adjust the inoculum concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

-

-

Serial Dilution of Phytoalexin:

-

In the 96-well plate, add 100 µL of culture medium to all wells except the first column.

-

Add 200 µL of the phytoalexin stock solution (at twice the highest desired final concentration) to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the phytoalexin dilutions.

-

Include a positive control (inoculum in medium without phytoalexin) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of the phytoalexin that completely inhibits visible growth.

-

Alternatively, growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Protocol for HPLC Quantification of Phytoalexins

This is a general protocol for the quantification of phytoalexins using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector.

Materials:

-

HPLC system with a pump, autosampler, column oven, and PDA or UV detector

-

Reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or acetic acid (for mobile phase modification)

-

Phytoalexin standard of known concentration

-

Prepared phytoalexin extracts

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of the phytoalexin standard in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

-

HPLC Method Development:

-

Set up a gradient elution method using two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

-

Optimize the gradient profile, flow rate, and column temperature to achieve good separation of the phytoalexin peak from other compounds in the extract.

-

Set the detector to the wavelength of maximum absorbance for the phytoalexin of interest.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995.

-

Inject the prepared plant extracts and record the peak areas of the phytoalexin.

-

-

Quantification:

-

Use the regression equation from the standard curve to calculate the concentration of the phytoalexin in the injected samples.

-

Calculate the final concentration of the phytoalexin in the original plant tissue, taking into account the initial weight of the tissue and the volumes used for extraction and dilution.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biosynthesis of major phytoalexins.

References

- 1. researchgate.net [researchgate.net]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Phosphorylation of the Transcription Factor WRKY33 by the Protein Kinases CPK5/CPK6 and MPK3/MPK6 Cooperatively Regulates Camalexin Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NAC family transcription factor GmNAC42-1 regulates biosynthesis of the anticancer and neuroprotective glyceollins in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 6. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of resveratrol biosynthesis in grapevine: new approaches for disease resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethylene Is One of the Key Elements for Cell Death and Defense Response Control in the Arabidopsis Lesion Mimic Mutant vad1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pisatin - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors [frontiersin.org]

- 20. Differential Phosphorylation of the Transcription Factor WRKY33 by the Protein Kinases CPK5/CPK6 and MPK3/MPK6 Cooperatively Regulates Camalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VvWRKY8 represses stilbene synthase genes through direct interaction with VvMYB14 to control resveratrol biosynthesis in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Genetic basis and selection of glyceollin elicitation in wild soybean [frontiersin.org]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Antifungal activity of glyceollins isolated from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

A Technical Guide to the Discovery and Analysis of Novel Phytoalexins in Potato and Tomato

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and analysis of phytoalexins in two crucial Solanaceae species: potato (Solanum tuberosum) and tomato (Solanum lycopersicum). Phytoalexins are low molecular weight, antimicrobial compounds synthesized de novo by plants in response to stress, including pathogen attack.[1] Their role in plant defense makes them a significant area of research for developing disease-resistant crops and for discovering novel bioactive compounds with potential therapeutic applications.[2][3]

Phytoalexins in Potato (Solanum tuberosum)

Potato plants produce sesquiterpenoid phytoalexins, primarily in tuber tissues, in response to infection by pathogens like Phytophthora infestans or elicitor treatments.[4][5] These compounds are considered key components of the plant's defense mechanism.[6] The production levels of these phytoalexins can be influenced by the physiological state of the tubers and the specific plant-pathogen interaction.[4][5]

Quantitative Data: Major Potato Phytoalexins